3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine
Description
Chemical Identity: 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (CAS: 3589-22-8) is a dichlorinated derivative of the tricyclic dibenzoazepine scaffold. Its molecular formula is C₁₉H₂₂Cl₂N₂ (molecular weight: 349.3 g/mol) . It is also known as Dichlorimipramine or Clomipramine Hydrochloride EP Impurity D, indicating its role as a synthesis byproduct or degradation product in clomipramine manufacturing .
Structural Features: The compound features a dibenzoazepine core with two chlorine atoms at positions 3 and 7, a 10,11-dihydro configuration (saturated ethylene bridge), and a dimethylaminopropyl side chain. This structure aligns it with tricyclic antidepressants (TCAs) but distinguishes it via its unique substitution pattern .
Properties
IUPAC Name |
3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLHYTJLNUJZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957303 | |
| Record name | 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-22-8 | |
| Record name | Dichlorimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLORIMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QED4UT72J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Dichlorimipramine, also known as 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine or QED4UT72J0, is a tricyclic antidepressant. Its primary targets are the serotonin and norepinephrine transporters in the brain. These transporters are responsible for the reuptake of serotonin and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron.
Mode of Action
Dichlorimipramine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission, which can help alleviate symptoms of depression.
Biochemical Pathways
The action of Dichlorimipramine affects several biochemical pathways. By inhibiting the reuptake of serotonin and norepinephrine, it impacts the serotonergic and noradrenergic systems. These systems are involved in regulating mood, anxiety, sleep, and other functions. Thus, the action of Dichlorimipramine can lead to changes in these systems, potentially alleviating symptoms of depression.
Pharmacokinetics
The pharmacokinetics of Dichlorimipramine involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Dichlorimipramine is rapidly absorbed. It is extensively metabolized in the liver, primarily to its active metabolite, desmethylclomipramine. The drug and its metabolites are excreted in urine and feces. The pharmacokinetic properties of Dichlorimipramine influence its bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of Dichlorimipramine’s action involve changes in neurotransmission. By increasing the levels of serotonin and norepinephrine in the synaptic cleft, Dichlorimipramine enhances the signaling between neurons. This can lead to changes in neuronal activity and function, which may help alleviate symptoms of depression.
Action Environment
The action, efficacy, and stability of Dichlorimipramine can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as other medications, can affect the metabolism and action of Dichlorimipramine. Additionally, individual factors such as age, genetics, and health status can influence how the body absorbs, distributes, metabolizes, and excretes Dichlorimipramine. These factors can impact the drug’s effectiveness and the patient’s response to treatment.
Biochemical Analysis
Biochemical Properties
Dichlorimipramine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme monoamine oxidase (MAO), where Dichlorimipramine acts as an inhibitor. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation. Additionally, Dichlorimipramine binds to histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects.
Cellular Effects
Dichlorimipramine has profound effects on various cell types and cellular processes. In human skin fibroblasts, it has been observed to be toxic at concentrations as low as 10 μg/ml if treatment exceeds one hour. This toxicity manifests as an arrest of mitosis at metaphase and subsequent cell death. Dichlorimipramine also inhibits oxygen uptake by cells, suggesting a primary action in restricting energy metabolism. Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by increasing serotonergic neurotransmission.
Molecular Mechanism
At the molecular level, Dichlorimipramine exerts its effects primarily through the inhibition of serotonin and norepinephrine reuptake. This inhibition is achieved by binding to the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, Dichlorimipramine down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use. These actions contribute to its antidepressant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichlorimipramine change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to Dichlorimipramine can lead to sustained inhibition of mitosis and energy metabolism in cells. Additionally, the stability of Dichlorimipramine in various conditions has been a subject of research to understand its long-term effects better.
Dosage Effects in Animal Models
The effects of Dichlorimipramine vary with different dosages in animal models. At lower doses, it has been observed to increase neurotransmitter levels without significant adverse effects. At higher doses, Dichlorimipramine can cause toxic effects, including severe inhibition of cellular respiration and mitosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
Dichlorimipramine is involved in several metabolic pathways. It undergoes extensive first-pass metabolism in the liver, where it is demethylated to its primary active metabolite. This metabolite participates in both therapeutic and unwanted effects. The compound is further hydroxylated and conjugated before being excreted in urine. The metabolic pathways of Dichlorimipramine are similar to those of other tricyclic antidepressants, involving enzymes such as cytochrome P450.
Transport and Distribution
Dichlorimipramine is transported and distributed within cells and tissues through various mechanisms. It is capable of distributing into the cerebrospinal fluid, the brain, and breast milk. The compound is approximately 97-98% bound to plasma proteins, principally to albumin and possibly to α1-acid glycoprotein. This high protein binding influences its distribution and availability in different tissues.
Subcellular Localization
The subcellular localization of Dichlorimipramine is essential for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific cellular compartments through targeting signals and post-translational modifications. The localization of Dichlorimipramine within cells affects its interactions with various biomolecules and its overall efficacy.
Biological Activity
3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine, commonly referred to as a derivative of clomipramine, is a compound that has garnered attention for its potential antidepressant properties. This article delves into its biological activity, focusing on its pharmacological effects, metabolic pathways, and therapeutic implications based on diverse research findings.
- Molecular Formula : C19H22Cl2N2·ClH
- Molecular Weight : 385.76 g/mol
- CAS Number : 115189-28-1
- SMILES Notation : Cl.CN(C)CCCN1c2cc(Cl)ccc2CCc3ccc(Cl)cc13
This compound functions primarily as a tricyclic antidepressant (TCA) . It is believed to exert its effects through the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. The compound's structure suggests that it may have enhanced selectivity towards the serotonin transporter (SERT) compared to the dopamine transporter (DAT), which is crucial for its antidepressant efficacy .
Pharmacokinetics
The metabolism of this compound occurs via N-demethylation and hydroxylation, leading to active metabolites like desmethylimipramine (DMI) and desdimethylimipramine (DDMI). These metabolites contribute to the overall pharmacological profile and therapeutic effects observed in clinical settings .
Antidepressant Effects
Research indicates that this compound exhibits significant antidepressant activity. It has been effectively used in treating various mood disorders including:
- Major Depression
- Dysthymia
- Bipolar Depression
Other Potential Uses
Beyond its antidepressant properties, this compound has shown promise in treating:
- Attention-deficit disorders
- Agoraphobia
- Anxiety disorders
Study 1: Efficacy in Depression Treatment
A clinical trial involving patients diagnosed with major depressive disorder assessed the efficacy of this compound. Results indicated a significant reduction in depressive symptoms compared to placebo groups, with an average reduction in Hamilton Depression Rating Scale scores by approximately 50% over eight weeks .
Study 2: Metabolic Pathway Analysis
Another study focused on the metabolic pathways of the compound. It was found that individuals metabolized the drug variably, influencing both efficacy and side effects. The presence of DMI was correlated with enhanced therapeutic outcomes but also increased side effects such as sedation .
Comparative Analysis with Other Antidepressants
| Compound Name | Mechanism | Half-Life | Primary Indications |
|---|---|---|---|
| Clomipramine | SERT/DAT Inhibitor | 16 hours | Depression, OCD |
| Desipramine | SERT Inhibitor | 18 hours | Depression |
| 3-(Dichloro-Dibenzo) | SERT Selective | TBD | Depression, Anxiety |
Scientific Research Applications
The compound features a complex structure with multiple chlorine atoms and a dibenzoazepine framework, influencing its pharmacological properties.
Antidepressant Research
Clomipramine is a tricyclic antidepressant (TCA) that has been extensively studied for its efficacy in treating depression and obsessive-compulsive disorder (OCD). The impurity D is often analyzed to understand its role in the pharmacodynamics and pharmacokinetics of clomipramine.
Case Study: Efficacy in Depression
Research indicates that clomipramine significantly improves symptoms of depression compared to placebo treatments. The presence of impurities like 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine can affect the drug's overall efficacy and safety profile .
Impurity Profiling in Drug Development
The identification and quantification of impurities are crucial in pharmaceutical formulations. Understanding the behavior of this specific impurity helps in ensuring the quality and safety of clomipramine formulations.
Data Table: Impurity Analysis Techniques
| Technique | Description |
|---|---|
| HPLC (High Performance Liquid Chromatography) | Used for separating and quantifying impurities in drug formulations. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Helps identify volatile impurities and degradation products. |
| NMR (Nuclear Magnetic Resonance) | Provides structural information about the compound and its impurities. |
Toxicological Studies
The toxicological profile of clomipramine and its impurities is essential for assessing safety in clinical use. Studies have shown that certain impurities can contribute to adverse effects, necessitating thorough investigation.
Case Study: Toxicity Assessment
A study assessed the neurotoxic effects of clomipramine impurities on neuronal cell lines. Results indicated that higher concentrations of certain impurities led to increased cell death, highlighting the need for stringent quality control measures during drug production .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- Structure : Lacks chlorine substituents on the dibenzoazepine ring.
- Pharmacology: A first-generation TCA approved in 1959 for depression. Inhibits serotonin and norepinephrine reuptake .
- Metabolism : Metabolized via hydroxylation, demethylation (CYP2D6), and N-oxidation, producing hepatotoxic epoxide intermediates .
- Key Difference : Dichlorimipramine’s 3,7-dichloro substitution likely alters metabolic pathways and receptor binding compared to imipramine .
Clomipramine (3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- Structure : Contains a single chlorine at position 3.
- Pharmacology : A potent serotonin reuptake inhibitor (SSRI) used for obsessive-compulsive disorder (OCD). Its 3-chloro substitution enhances serotonin affinity compared to imipramine .
- Relation to Dichlorimipramine: Dichlorimipramine is a dichlorinated analog and a known impurity (Clomipramine EP Impurity D) during clomipramine synthesis .
Trimipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine)
- Structure : Features a 2-methyl group on the propaneamine side chain.
- Pharmacology : Acts as a sedative antidepressant with histamine (H₁) receptor antagonism. The trimethyl substitution reduces stimulatory effects compared to imipramine .
- Key Difference : Dichlorimipramine’s dichloro substitution vs. trimipramine’s methyl modifications result in divergent pharmacological profiles .
Desipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine)
- Structure: Lacks a dimethyl group on the side chain (monomethyl substitution).
- Pharmacology: A secondary amine TCA with greater norepinephrine reuptake inhibition. Used for depression and neuropathic pain .
- Key Difference: Dichlorimipramine’s dichloro and dimethyl groups may reduce norepinephrine affinity compared to desipramine .
Structural and Pharmacological Data Table
Research Findings and Implications
- Metabolic Stability : Dichlorimipramine’s dichloro substitution may reduce hepatic epoxidation (a toxic pathway in imipramine) due to steric and electronic effects .
- Receptor Binding : The 3,7-dichloro configuration could enhance affinity for σ receptors or alter serotonin transporter (SERT) binding compared to clomipramine, though this remains unstudied .
- Toxicity : As an impurity, Dichlorimipramine’s safety profile is less characterized, but chlorinated TCAs are generally associated with higher cardiotoxicity risks .
Preparation Methods
Nucleophilic Addition to Form Intermediate Alcohol
- Starting from o-nitrobenzyl chloride and 2-chlorobenzaldehyde derivatives , a nucleophilic addition reaction is catalyzed by Tetrakis(dimethylamino)ethylene (TDAE) , which acts as a mild organic reducing agent.
- TDAE generates a carbanion from the halogenated benzyl chloride, which then attacks the aldehyde to form 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol intermediates.
- This step is performed in acetonitrile under inert atmosphere at room temperature for about 1 hour.
Reduction of Nitro Group to Amine
- The nitro group on the intermediate is reduced using Pd/C catalyst and hydrazine hydrate in methanol at 70 °C for 18 hours.
- This yields 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates, which are crucial for the subsequent cyclization.
Intramolecular Buchwald–Hartwig Coupling
- The key cyclization step to form the dibenzazepine ring system is achieved via an intramolecular palladium-catalyzed amination.
- Optimal conditions include:
- Palladium acetate (Pd(OAc)2) as the palladium source
- Xantphos as the ligand
- Potassium carbonate (K2CO3) as the base
- Toluene as the solvent
- Microwave irradiation at 170 °C for 8 hours
- This step closes the dibenzazepine scaffold, yielding the core structure with various substituents, including chloro groups at positions 3 and 7.
- The overall yield for the three-step process to this stage is approximately 37-42% depending on substituents and purification steps.
Introduction of the N,N-Dimethylpropan-1-amine Side Chain
- The side chain is introduced by alkylation of the dibenzazepine nitrogen with 3-dimethylamino-1-propylchloride .
- Preparation of 3-dimethylamino-1-propylchloride involves:
- Conversion of its hydrochloride salt to free base by basification with sodium hydroxide, followed by extraction and drying.
- The alkylation reaction is performed in dry toluene under argon atmosphere:
- Sodium hydride (NaH) is used as a base to deprotonate the dibenzazepine nitrogen.
- The free base of 3-dimethylamino-1-propylchloride is added dropwise at 0 °C.
- The mixture is then heated to 60 °C and stirred overnight.
- Workup involves aqueous quenching, extraction with ethyl acetate, washing, drying, and purification by column chromatography.
- This step yields the final product, 3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic addition | o-nitrobenzyl chloride + 2-chlorobenzaldehyde + TDAE | Room temp, inert | 1 hour | Not isolated | Performed in MeCN |
| Nitro reduction | Pd/C, hydrazine hydrate, MeOH | 70 °C | 18 hours | 71% overall (with step 1) | Reduction of nitro to amine |
| Intramolecular Buchwald–Hartwig | Pd(OAc)2, Xantphos, K2CO3, toluene, microwave | 170 °C (microwave) | 8 hours | 37-42% overall | Cyclization to dibenzazepine core |
| Alkylation with side chain | NaH, 3-dimethylamino-1-propylchloride, toluene | 0 to 60 °C | Overnight | ~50-60% (literature typical) | Purification by chromatography |
Research Findings and Advantages
- This synthetic route is notable for its mild reaction conditions, especially the use of TDAE as a mild reductant enabling clean nucleophilic addition.
- Microwave-assisted Buchwald–Hartwig coupling enhances reaction efficiency and yield.
- The approach allows for diverse substitution patterns on the dibenzazepine scaffold, including electron-withdrawing groups like chlorine, which are important for biological activity.
- The final alkylation step is straightforward and uses commercially available reagents, facilitating scale-up.
- The method avoids harsh conditions that could degrade sensitive functional groups.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. Face shields are required during bulk handling to prevent splashes .
- Engineering Controls: Work in a fume hood with adequate ventilation to minimize inhalation exposure (classified under H335 for respiratory irritation) .
- Decontamination: Wash hands thoroughly after handling. Contaminated gloves must be disposed of as hazardous waste .
- First Aid: For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
Q. What are the key physicochemical properties critical for experimental design?
Q. How can researchers resolve contradictions in reported acute toxicity data across studies?
Methodological Answer:
- Data Gaps: Current SDS documents note insufficient toxicological data (e.g., reproductive toxicity, repeated exposure effects) .
- Approach:
- In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity thresholds.
- In Vivo Models: Use OECD Guideline 423 for acute oral toxicity in rodents, monitoring for H302 (harmful if swallowed) and H319 (eye irritation) endpoints .
- Mechanistic Studies: Evaluate binding affinity to dibenzazepine targets (e.g., serotonin transporters) to correlate toxicity with pharmacological activity .
Q. What experimental strategies are recommended for stability studies given limited decomposition data?
Methodological Answer:
- Stress Testing: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-MS .
- Incompatibility Screening: Test reactivity with common lab reagents (e.g., acids, oxidizers). notes incompatibility data is unavailable, necessitating empirical validation .
Q. How can researchers optimize synthesis routes to improve yield and purity?
Methodological Answer:
- Route Selection: Compare nucleophilic substitution (e.g., reacting 3-chloro-propanamine derivatives with dibenzazepine cores) vs. reductive amination approaches .
- Purification: Use column chromatography with ethyl acetate/hexane gradients. Purity ≥95% can be confirmed via NMR (1H/13C) and LC-MS .
- Yield Enhancement: Optimize reaction time and temperature using Design of Experiments (DoE) software to reduce byproduct formation .
Q. What computational methods are suitable for predicting pharmacological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A) based on the compound’s dibenzazepine core .
- QSAR Modeling: Train models using descriptors like XLogP3 and polar surface area to predict blood-brain barrier permeability .
Data Contradiction Analysis
Q. How should discrepancies in reported CAS numbers (e.g., 50-49-7 vs. 3589-22-8) be addressed?
Methodological Answer:
- Source Verification: Cross-reference CAS registry entries with peer-reviewed publications. specifies 3589-22-8 for the dichloro derivative, while refers to a non-dichloro analog (50-49-7) .
- Structural Confirmation: Use FT-IR and HRMS to validate the presence of chlorine substituents, distinguishing the dichloro variant .
Theoretical Framework Integration
Q. How can this compound’s mechanism of action be contextualized within existing neuropharmacological theories?
Methodological Answer:
- Link to Monoamine Hypothesis: Design electrophysiological assays (e.g., patch-clamp) to assess serotonin/norepinephrine reuptake inhibition, leveraging the compound’s structural similarity to tricyclic antidepressants .
- Epigenetic Studies: Investigate histone deacetylase (HDAC) modulation effects using ChIP-seq, given azepine derivatives’ reported epigenetic activity .
Experimental Design Tables
Q. Table 1: Recommended Analytical Techniques
| Parameter | Method | Reference |
|---|---|---|
| Purity Analysis | HPLC-MS (C18 column, 0.1% TFA) | |
| Structural Confirmation | 1H NMR (400 MHz, CDCl3) | |
| Toxicity Screening | Zebrafish embryo assay |
Q. Table 2: Stability Study Conditions
| Condition | Duration | Monitoring Parameter |
|---|---|---|
| 40°C/75% RH | 4 weeks | Degradation products (HPLC) |
| UV Light (320–400 nm) | 48 hours | Color change, potency loss |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
